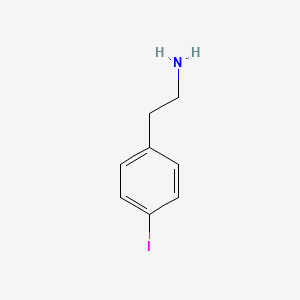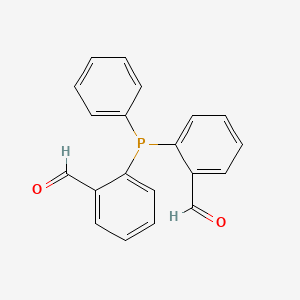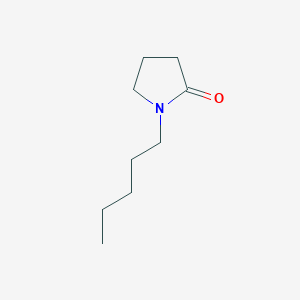
1-Pentylpyrrolidin-2-one
Descripción general
Descripción
1-Pentylpyrrolidin-2-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.2412. It belongs to the class of compounds known as pyrrolidines3.
Synthesis Analysis
The synthesis of 1-Pentylpyrrolidin-2-one involves heating a mixture of alkyl sulfonate with an equimolar amount of N-silyl derivative for 3-5 hours at 140-170 °C24. This process yields N-alkyl-substituted derivatives2. Another synthetic route involves the use of donor–acceptor cyclopropanes and primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation4.
Molecular Structure Analysis
The molecular structure of 1-Pentylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring3. The structure is non-planar due to the sp3 hybridization of the carbon atoms in the ring3.
Chemical Reactions Analysis
The chemical reactions involving 1-Pentylpyrrolidin-2-one are not explicitly mentioned in the search results. However, pyrrolidine derivatives, including 1-Pentylpyrrolidin-2-one, can be involved in various transformations due to their reactivity3.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Pentylpyrrolidin-2-one are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 155.2412.Aplicaciones Científicas De Investigación
1. Antidiabetic Effects
1-Pentylpyrrolidin-2-one derivatives have been studied for their potential in treating type 2 diabetes. Research has shown that certain derivatives can improve glucose tolerance and reduce fasting glucose levels, potentially offering a new treatment approach for early-stage diabetes (Ahrén et al., 2002).
2. Anticancer Properties
The synthesis of novel pyrrolidines linked to 1,2,3-triazole derivatives has revealed anti-proliferative activities against human prostate cancer cells. This indicates the potential of 1-Pentylpyrrolidin-2-one derivatives in cancer treatment (Ince et al., 2020).
3. Antiviral Activity
Compounds related to 1-Pentylpyrrolidin-2-one have shown promise in antiviral therapy, particularly in inhibiting human rhinovirus. These compounds have demonstrated potent antiviral activity in cell-based assays against various virus strains (Patick et al., 2005).
4. DNA Binding and Modification
Derivatives of 1-Pentylpyrrolidin-2-one have been used to enhance DNA binding affinity, demonstrating significant potential in DNA modification and analysis. These derivatives show improved binding to specific DNA sequences, indicating their utility in molecular biology (Mrksich & Dervan, 1993).
5. Aromatase Inhibition
Research indicates that 1-Pentylpyrrolidin-2-one derivatives can act as potent inhibitors of aromatase, a key enzyme in estrogen biosynthesis. This has implications for treating conditions like breast cancer, where estrogen plays a critical role (Whomsley et al., 1993).
6. Biosensor Development
1-Pentylpyrrolidin-2-one derivatives have been utilized in the development of electrochemical DNA-based biosensors. These biosensors can rapidly evaluate chemical compounds interacting with DNA, offering a new avenue for drug screening and development (Szpakowska et al., 2006).
7. Antimicrobial and Antioxidant Activities
Certain derivatives have shown moderate antifungal and antibacterial activities, suggesting the potential of 1-Pentylpyrrolidin-2-one in developing new antimicrobial agents (Rusnac et al., 2020).
8. Catalysis in Organic Synthesis
1-Pentylpyrrolidin-2-one derivatives have been investigated as catalysts in olefin epoxidation, a critical reaction in organic synthesis. This suggests their potential application in creating more efficient and sustainable chemical processes (Amarante et al., 2014).
9. Alkaloid Synthesis
The compound has been involved in the synthesis of new pyrrolidine alkaloids from marine-derived fungi, contributing to the expansion of natural product chemistry and potential drug discovery (Tsuda et al., 2005).
10. Ionic Liquid Development
1-Pentylpyrrolidin-2-one has been used in the synthesis of ionic liquids, which are important for various applications in green chemistry due to their low vapor pressure and recyclability (Salazar & Dorta, 2004).
11. Antibacterial Activity
Research on pyrrolidine-2-one derivatives has revealed their antibacterial activity, making them potential candidates for developing new antibiotics (Betti et al., 2020).
Safety And Hazards
1-Pentylpyrrolidin-2-one should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and using only outdoors or in a well-ventilated area2. It is also advised to wear protective gloves/protective clothing/eye protection/face protection2.
Direcciones Futuras
The pyrrolidine ring, a component of 1-Pentylpyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases3. Future research could focus on the design of new pyrrolidine compounds with different biological profiles3.
Propiedades
IUPAC Name |
1-pentylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-7-10-8-5-6-9(10)11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFAFRAQHBRBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475319 | |
| Record name | 1-pentylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentylpyrrolidin-2-one | |
CAS RN |
65032-11-3 | |
| Record name | 1-pentylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



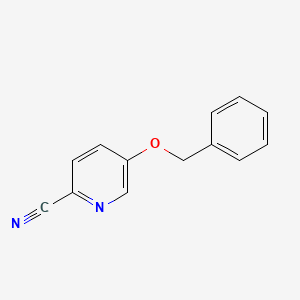
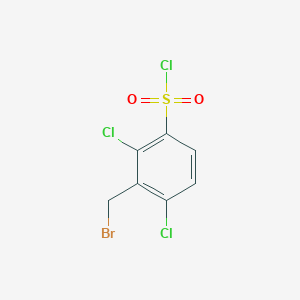
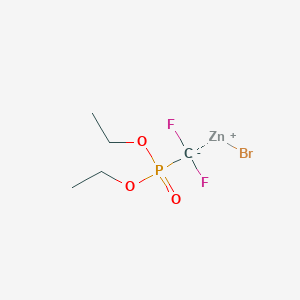
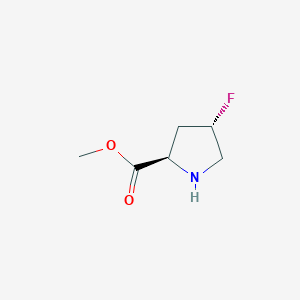
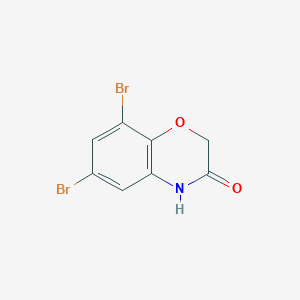
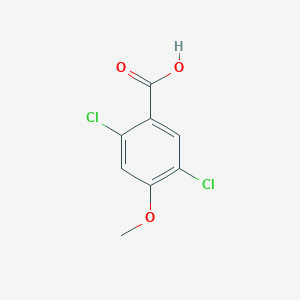
![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)
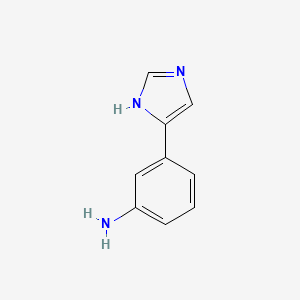
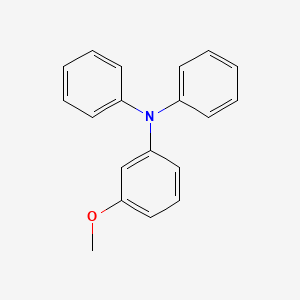

![(R)-(-)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1611379.png)
![1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1611380.png)
